2,4-difluoro-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide
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Overview
Description
2,4-difluoro-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been reported to interact with a wide range of receptor targets .
Mode of Action
It’s known that the substituents on a particular position of the thiazole ring can greatly affect the biological outcomes .
Biochemical Pathways
Thiazole derivatives have been reported to possess a broad spectrum of pharmacological activities .
Result of Action
Thiazolo[5,4-b]pyridine compounds have been reported to exhibit strong inhibitory activity, for example, against pi3kα .
Action Environment
The physico-chemical properties of thiazole derivatives, such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles, could potentially be influenced by environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-difluoro-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide typically involves multiple steps, starting from commercially available substances. One common synthetic route includes the following steps :
Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a thioamide and an α-haloketone.
Substitution Reactions:
Coupling Reactions: The final step involves coupling the functionalized thiazole with a benzamide derivative under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,4-difluoro-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .
Scientific Research Applications
2,4-difluoro-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a drug candidate due to its biological activities, such as anticancer and anti-inflammatory properties.
Biological Research: The compound is used in studies to understand its mechanism of action and its effects on various biological pathways.
Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2,4-disubstituted thiazoles: These compounds share the thiazole core structure and exhibit similar biological activities.
Thiazolo[5,4-b]pyridine derivatives: These compounds have a similar pyridine-thiazole framework and are studied for their potential as kinase inhibitors.
Uniqueness
2,4-difluoro-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. The presence of the difluoro and methyl groups, along with the thiazolo[5,4-b]pyridine moiety, contributes to its potency and selectivity as a bioactive molecule .
Properties
IUPAC Name |
2,4-difluoro-N-[2-methyl-4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F2N3OS/c1-11-9-12(19-25-17-3-2-8-23-20(17)27-19)4-7-16(11)24-18(26)14-6-5-13(21)10-15(14)22/h2-10H,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPQQELQKBRIMMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC3=C(S2)N=CC=C3)NC(=O)C4=C(C=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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